1-(2,4-Dimethoxybenzyl)-4-(naphthalen-2-ylsulfonyl)piperazine
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Overview
Description
1-[(2,4-DIMETHOXYPHENYL)METHYL]-4-(NAPHTHALENE-2-SULFONYL)PIPERAZINE is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a piperazine ring substituted with a 2,4-dimethoxyphenylmethyl group and a naphthalene-2-sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2,4-DIMETHOXYPHENYL)METHYL]-4-(NAPHTHALENE-2-SULFONYL)PIPERAZINE typically involves multi-step organic reactions. One common method involves the reaction of 2,4-dimethoxybenzyl chloride with piperazine in the presence of a base to form the intermediate 1-(2,4-dimethoxybenzyl)piperazine. This intermediate is then reacted with naphthalene-2-sulfonyl chloride under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-[(2,4-DIMETHOXYPHENYL)METHYL]-4-(NAPHTHALENE-2-SULFONYL)PIPERAZINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
1-[(2,4-DIMETHOXYPHENYL)METHYL]-4-(NAPHTHALENE-2-SULFONYL)PIPERAZINE has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-[(2,4-DIMETHOXYPHENYL)METHYL]-4-(NAPHTHALENE-2-SULFONYL)PIPERAZINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- 1-(2,4-Dimethoxybenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine
- 1,2-Dimethoxy-4-[({[(4-methylphenyl)sulfonyl]amino}carbonyl)amino]benzene
Uniqueness
1-[(2,4-DIMETHOXYPHENYL)METHYL]-4-(NAPHTHALENE-2-SULFONYL)PIPERAZINE is unique due to its specific substitution pattern on the piperazine ring and the presence of both dimethoxyphenyl and naphthalene sulfonyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
Molecular Formula |
C23H26N2O4S |
---|---|
Molecular Weight |
426.5 g/mol |
IUPAC Name |
1-[(2,4-dimethoxyphenyl)methyl]-4-naphthalen-2-ylsulfonylpiperazine |
InChI |
InChI=1S/C23H26N2O4S/c1-28-21-9-7-20(23(16-21)29-2)17-24-11-13-25(14-12-24)30(26,27)22-10-8-18-5-3-4-6-19(18)15-22/h3-10,15-16H,11-14,17H2,1-2H3 |
InChI Key |
XYBSWZZBLHOSGW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)CN2CCN(CC2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3)OC |
Origin of Product |
United States |
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